3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine
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Description
The compound “3-methyl-7-(4-(thiophen-2-ylsulfonyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine” is a complex organic molecule. It contains a thiophene moiety, which is a five-membered heteroaromatic ring containing a sulfur atom . Thiophene and its derivatives are known to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Scientific Research Applications
Synthesis and Biological Activity
Antihypertensive Agents : A study by Bayomi et al. (1999) detailed the synthesis of 1,2,4-triazolol[1,5-alpha]pyrimidines, structurally related to prazosin, showing promising antihypertensive activity in vitro and in vivo. This class of compounds, including derivatives of the mentioned chemical structure, demonstrates potential in developing new antihypertensive drugs (Bayomi et al., 1999).
Antimicrobial and Antitumor Activities : Compounds with the triazolo[4,5-d]pyrimidine structure have been synthesized and tested for antimicrobial and antitumor activities. For instance, Hafez and El-Gazzar (2009) synthesized substituted triazolo[4,3-a]pyrimidin-6-sulfonamide with an incorporated thiazolidinone moiety, demonstrating inhibitory effects on various cancer cell lines (Hafez & El-Gazzar, 2009).
Antimicrobial Agents : Research by Mabkhot et al. (2016) on thiophene-based heterocycles, including derivatives similar to our compound of interest, showed significant antimicrobial activity, particularly against fungal pathogens like Aspergillus fumigatus (Mabkhot et al., 2016).
Tuberculostatic Activity : Titova et al. (2019) explored the synthesis of structural analogs targeting antituberculous activity. Their work suggests the potential of compounds with triazolo[1,5-a]pyrimidine derivatives in treating tuberculosis, highlighting the importance of exploring these compounds for antimicrobial applications (Titova et al., 2019).
Supramolecular Assemblies : Fonari et al. (2004) discussed novel pyrimidine derivatives, including triazolo[4,5-d]pyrimidine-5,7(4H,6H)-diones, and their role in forming hydrogen-bonded supramolecular assemblies. This research opens up avenues for the compound's application in material science and nanotechnology (Fonari et al., 2004).
Properties
IUPAC Name |
3-methyl-7-(4-thiophen-2-ylsulfonylpiperazin-1-yl)triazolo[4,5-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N7O2S2/c1-18-12-11(16-17-18)13(15-9-14-12)19-4-6-20(7-5-19)24(21,22)10-3-2-8-23-10/h2-3,8-9H,4-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGYAAHLMJLHNW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)S(=O)(=O)C4=CC=CS4)N=N1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N7O2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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